

Propylcyclopropane: An In-depth Technical Analysis of Stability and Ring Strain

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Compound of Interest

Compound Name: *Propylcyclopropane*

Cat. No.: *B14741258*

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This technical guide provides a comprehensive analysis of the stability and ring strain of **propylcyclopropane**, a substituted three-membered carbocycle. The inherent strain in the cyclopropane ring significantly influences its chemical and physical properties, making a thorough understanding of these characteristics crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations to illustrate the core concepts.

Introduction to Ring Strain in Cyclopropanes

Cycloalkanes with three and four carbon atoms exhibit significant deviation from the ideal tetrahedral bond angle of 109.5° , leading to substantial ring strain. This strain is primarily a combination of two factors:

- **Angle Strain (Baeyer Strain):** The compression of the internal C-C-C bond angles to 60° in the planar cyclopropane ring results in poor orbital overlap and increased energy.
- **Torsional Strain (Pitzer Strain):** The eclipsed conformation of the hydrogen atoms on adjacent carbon atoms in the cyclopropane ring leads to repulsive steric interactions, further contributing to the overall strain energy.

The total ring strain in the parent cyclopropane molecule is approximately 27-28 kcal/mol, which significantly impacts its thermodynamic stability and reactivity. The introduction of substituents, such as a propyl group, can modulate this strain energy.

Thermochemical Analysis of Propylcyclopropane

The stability of **propylcyclopropane** can be quantitatively assessed through its thermochemical properties, primarily its enthalpy of combustion and enthalpy of formation. These values allow for the calculation of the molecule's strain energy.

Table 1: Thermochemical Data for **Propylcyclopropane** and Reference Compounds

Compound	Formula	State	Standard Enthalpy of Combustion (ΔH°_c) (kJ/mol)	Standard Enthalpy of Formation (ΔH°_f) (kJ/mol)
Propylcyclopropane	C ₆ H ₁₂	liquid	-3770.00	-68.3
n-Nonane (strain-free reference)	C ₉ H ₂₀	liquid	-6125.0	-228.9
Cyclohexane (strain-free reference)	C ₆ H ₁₂	liquid	-3920.0	-156.4

Note: The standard enthalpy of formation for **propylcyclopropane** was calculated from its enthalpy of combustion.

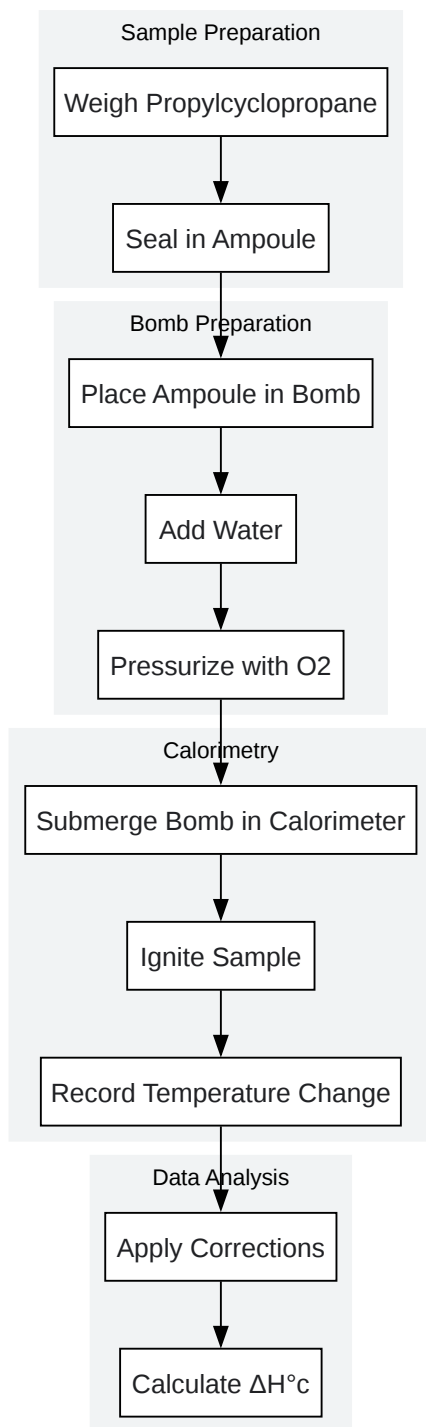
Experimental Protocol: Combustion Calorimetry

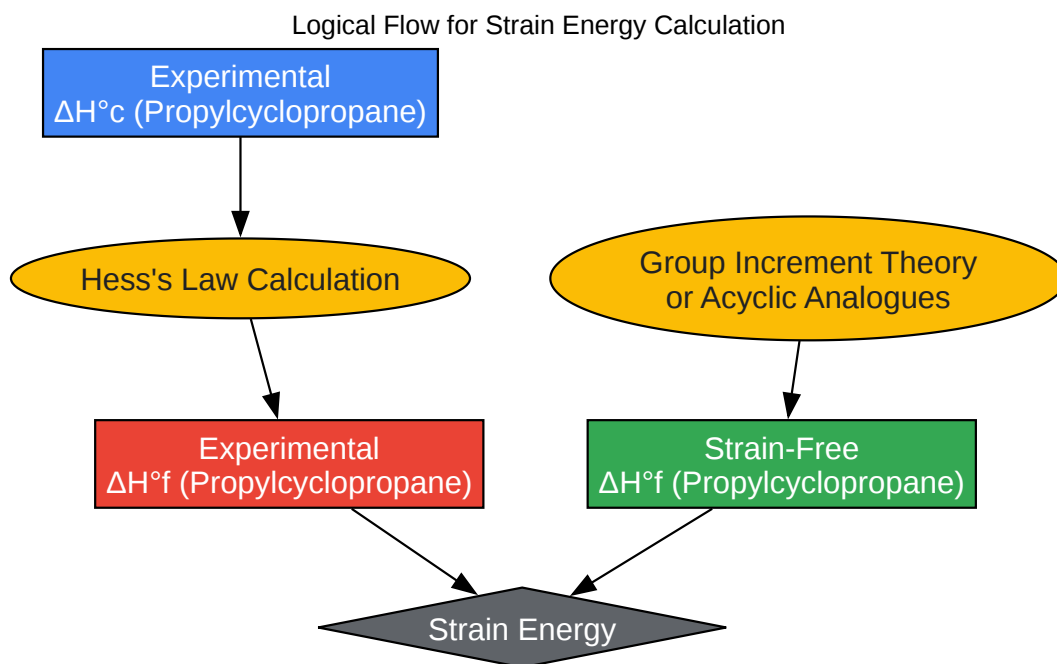
The standard enthalpy of combustion of **propylcyclopropane** can be determined experimentally using oxygen-bomb combustion calorimetry.

Methodology:

- A precisely weighed sample of liquid **propylcyclopropane** is sealed in a thin-walled glass ampoule.
- The ampoule is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb").
- A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
- The bomb is then pressurized with an excess of pure oxygen to approximately 30 atm.
- The bomb is submerged in a known mass of water in a well-insulated calorimeter.
- The sample is ignited by passing an electric current through a fuse wire in contact with the ampoule.
- The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during the combustion reaction.
- Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
- The heat of combustion per mole of the substance is then calculated from the experimental data.

Workflow for Determining Enthalpy of Combustion





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